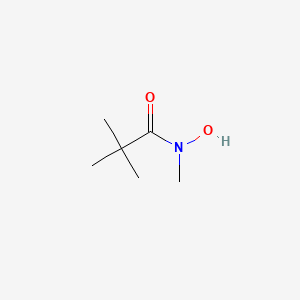![molecular formula C14H15N3S B14010484 6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione CAS No. 10055-99-9](/img/structure/B14010484.png)
6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group attached to a tetrahydropyrido[4,3-d]pyrimidine core with a thione functional group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with appropriate amidines, followed by cyclization and subsequent functional group transformations . Reaction conditions often include the use of solvents such as ethanol and dichloromethane, and reagents like diisopropylethylamine (DIPEA) and trifluoromethanesulfonic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety .
科学的研究の応用
6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly as inhibitors of specific enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential effects on cellular processes.
作用機序
The mechanism of action of 6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit extracellular signal-regulated kinases (Erks), leading to the knockdown of phospho-RSK levels in cells . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
類似化合物との比較
Similar Compounds
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione: This compound differs by having a dione functional group instead of a thione.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound has dichloro substituents and a different ring fusion pattern.
Uniqueness
6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione is unique due to its thione functional group, which imparts distinct chemical reactivity and potential biological activity compared to its dione and dichloro analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
CAS番号 |
10055-99-9 |
|---|---|
分子式 |
C14H15N3S |
分子量 |
257.36 g/mol |
IUPAC名 |
6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C14H15N3S/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18) |
InChIキー |
XEDNNPJNCXRMLD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1NC=NC2=S)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


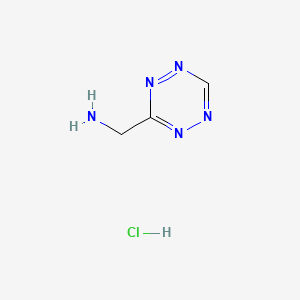

![5,7-dichloro-2-(difluoromethyl)-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B14010418.png)
![diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate](/img/structure/B14010422.png)
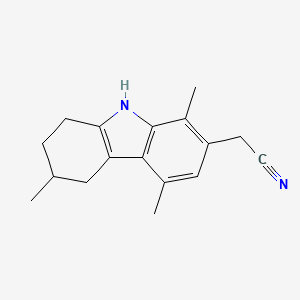

![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1S,5R)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate;chloride](/img/structure/B14010433.png)
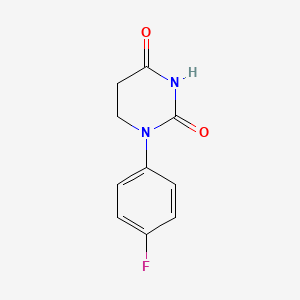
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
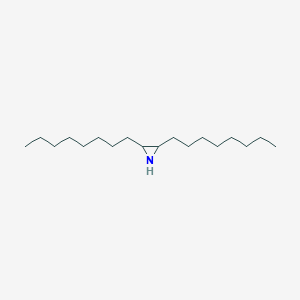
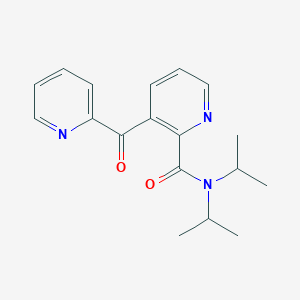
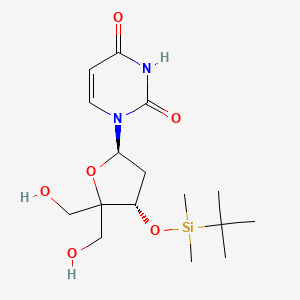
![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)
